![molecular formula C₂₉H₅₀O₂ B1146286 (-)-alpha-Tocopherol CAS No. 1411583-24-8](/img/structure/B1146286.png)
(-)-alpha-Tocopherol
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Overview
Description
(-)-alpha-Tocopherol, otherwise known as vitamin E, is a powerful antioxidant found in many foods and supplements. It is an important nutrient for human health, as it can protect cells from oxidative damage and help prevent diseases. Vitamin E is found naturally in a variety of foods, including vegetable oils, nuts, fruits, and leafy greens. It is also available in supplement form, either as a single compound or in combination with other vitamins and minerals.
Scientific Research Applications
Medicine: Antioxidant and Therapeutic Agent
(-)-alpha-Tocopherol: is widely recognized for its antioxidant properties, protecting cells from oxidative stress and free radical damage . It’s used in the treatment and prevention of diseases associated with oxidative stress, such as cardiovascular diseases, cancer, and neurodegenerative disorders . Additionally, it plays a role in immune function enhancement and anti-inflammatory effects.
Food Industry: Preservation and Nutritional Enhancement
In the food industry, (-)-alpha-Tocopherol serves as a natural preservative due to its ability to prevent lipid peroxidation, thus extending the shelf life of products . It’s also added to fortify foods, enhancing their nutritional value, particularly in products aimed at improving vitamin E intake.
Cosmetics: Skin Protection and Anti-Aging
The compound is a common ingredient in skincare products, where it protects the skin from ultraviolet radiation, reduces photoaging, and maintains skin barrier function . Its moisturizing properties and ability to improve skin elasticity make it a valuable component in anti-aging creams and lotions.
Agriculture: Plant Growth and Crop Protection
(-)-alpha-Tocopherol: is involved in plant stress responses and is essential for seed longevity and germination . Its antioxidant properties are beneficial in protecting crops from environmental stresses, contributing to sustainable agriculture practices.
Environmental Science: Bioremediation
Research has explored the role of (-)-alpha-Tocopherol in environmental science, particularly in bioremediation processes where it may help in the recovery of ecosystems affected by pollutants .
Materials Science: Stabilization of Polymers
In materials science, (-)-alpha-Tocopherol is used to stabilize polymers against degradation caused by UV light and oxygen . This application is crucial in extending the life of biodegradable plastics and other sensitive materials.
Biotechnology: Cell Culture and Genetic Engineering
Biotechnological applications of (-)-alpha-Tocopherol include its use in cell culture media as an essential factor for cell growth and proliferation . It’s also used in genetic engineering processes to protect cells from oxidative damage during manipulation.
Nutraceuticals: Dietary Supplements
As a dietary supplement, (-)-alpha-Tocopherol is used to address deficiencies and provide health benefits beyond basic nutrition. It’s marketed for its potential to improve heart health, cognitive function, and overall well-being .
Mechanism of Action
Target of Action
(-)-alpha-Tocopherol, also known as Vitamin E, primarily targets cell membranes, lipoproteins, and other circulating molecules in the body . Its role is to act as a potent antioxidant, protecting these targets from oxidative damage by neutralizing free radicals .
Mode of Action
The mode of action of (-)-alpha-Tocopherol involves its interaction with reactive oxygen species (ROS), such as free radicals . Free radicals can cause oxidative damage to cells and tissues, leading to various diseases. (-)-alpha-Tocopherol neutralizes these free radicals, thereby preventing oxidative damage .
Biochemical Pathways
(-)-alpha-Tocopherol affects several biochemical pathways. Its antioxidant properties play a crucial role in the lipid peroxidation pathway, where it prevents the oxidation of polyunsaturated fatty acids . It also influences the inflammatory response pathway by inhibiting the production of pro-inflammatory mediators .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (-)-alpha-Tocopherol significantly impact its bioavailability . After oral administration, it is absorbed in the intestines and distributed throughout the body, particularly in lipid-rich tissues due to its lipophilic nature . It is metabolized in the liver and excreted via bile and feces .
Result of Action
The primary result of (-)-alpha-Tocopherol’s action is the protection of cells from oxidative damage. By neutralizing free radicals, it prevents lipid peroxidation, protein oxidation, and DNA damage . This antioxidant action contributes to the prevention of various diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders .
Action Environment
The action, efficacy, and stability of (-)-alpha-Tocopherol can be influenced by various environmental factors. For instance, its antioxidant activity can be enhanced in the presence of other antioxidants like Vitamin C . Moreover, factors like diet, age, and health status can affect its absorption and bioavailability .
properties
IUPAC Name |
(2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHHUAWPYXKBD-SYZUXVNWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873171 |
Source
|
Record name | (2S,4'S,8'S)-alpha-Tocopherol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77171-97-2 |
Source
|
Record name | (2S,4'S,8'S)-alpha-Tocopherol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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